molecular formula C24H17N5O7 B5182792 1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol

1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol

Cat. No. B5182792
M. Wt: 487.4 g/mol
InChI Key: PQNKKNIJAZUPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol, commonly known as TNAP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TNAP belongs to the family of azo dyes and has been used extensively as a model compound for studying the mechanism of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of TNAP is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target protein. This interaction can lead to changes in the conformation and activity of the protein, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
TNAP has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of receptor function. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TNAP in laboratory experiments is its relatively simple synthesis and low cost. TNAP is also stable under a range of experimental conditions and can be easily purified using standard laboratory techniques. However, one limitation of TNAP is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving TNAP. One area of interest is the development of TNAP-based fluorescent probes for detecting the presence of metal ions in biological systems. Another potential direction is the use of TNAP as a tool for studying the structure and function of enzymes and receptors. Additionally, TNAP may have potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, TNAP is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It has been widely used as a model compound for studying the mechanism of action of various enzymes and receptors and has a range of potential applications in biomedical research. Further research is needed to fully understand the potential of TNAP in these areas.

Synthesis Methods

The synthesis of TNAP involves the condensation of 2-naphthol and 2-methyl-5-nitroaniline in the presence of acetic acid and sulfuric acid. The resultant product is then reduced using sodium dithionite to obtain TNAP. The synthesis of TNAP is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

TNAP has been widely used as a model compound for studying the mechanism of action of various enzymes and receptors. It has been shown to interact with a range of proteins, including enzymes such as cytochrome P450 and receptors such as the serotonin receptor. TNAP has also been used as a fluorescent probe for detecting the presence of metal ions in biological systems.

properties

IUPAC Name

1-[[2-methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O7/c1-14-6-8-16(26-24-21(28(33)34)11-17(27(31)32)12-22(24)29(35)36)10-20(14)25-13-19-18-5-3-2-4-15(18)7-9-23(19)30/h2-13,26,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNKKNIJAZUPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-Methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol

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